![molecular formula C20H20BrNO4 B3916232 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3916232.png)
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Overview
Description
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as BDP, is a synthetic compound that belongs to the chromone family. It is a potent inhibitor of phosphodiesterase type 5 (PDE5) and has been found to have potential therapeutic applications in several fields of medicine.
Mechanism of Action
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one exerts its therapeutic effects by inhibiting the activity of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow. 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been found to inhibit the activity of several other enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several biochemical and physiological effects. It has been found to increase the levels of nitric oxide (NO), a potent vasodilator, in the body. 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to decrease the levels of oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is its potent inhibitory activity against PDE5. This makes it a valuable tool for studying the role of cGMP in various physiological and pathological conditions. However, one limitation of 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one. One area of research is the development of more potent and selective PDE5 inhibitors based on the structure of 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one. Another area of research is the investigation of the potential therapeutic applications of 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one in the treatment of various diseases, including cancer and viral infections. Additionally, the use of 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one as a tool for studying the role of cGMP in various physiological and pathological conditions is an area of interest for future research.
Conclusion
In conclusion, 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic compound with potent inhibitory activity against PDE5. It has been found to have potential therapeutic applications in several fields of medicine, including cancer and viral infections. 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one exerts its therapeutic effects by increasing the levels of cGMP and inhibiting the activity of several enzymes and signaling pathways. While 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several advantages as a research tool, it also has limitations such as its low solubility in water. Future research on 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one will likely focus on the development of more potent and selective PDE5 inhibitors and the investigation of its therapeutic potential in various diseases.
Scientific Research Applications
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in several fields of medicine. It has been found to have potent anti-inflammatory, anti-cancer, and anti-viral properties. 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
properties
IUPAC Name |
3-(2-bromophenoxy)-8-(diethylaminomethyl)-7-hydroxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO4/c1-3-22(4-2)11-14-16(23)10-9-13-19(24)18(12-25-20(13)14)26-17-8-6-5-7-15(17)21/h5-10,12,23H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVSHIMGVRYCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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